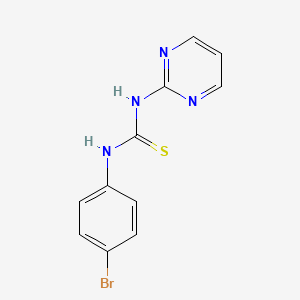
3,4-dimethoxybenzaldehyde 9H-fluoren-9-ylidenehydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 3,4-dimethoxybenzaldehyde 9H-fluoren-9-ylidenehydrazone belongs to a class of compounds that are structurally related to ortho-dimethoxy derivatives of benzene. These compounds are known for their distinctive molecular structures and properties which are influenced by their ortho-dimethoxy groups.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions between aldehydes and hydrazines. For instance, compounds similar to the one can be synthesized through reactions involving 3,4-dimethoxybenzaldehyde and various hydrazine derivatives in suitable solvents, leading to hydrazone formation (Luong Truong Minh & Hoa Nguyen Thi My, 2021).
Molecular Structure Analysis
The molecular structure of 3,4-dimethoxybenzaldehyde hydrazone derivatives is characterized by the Angular Group Induced Bond Alternation (AGIBA) phenomenon, where ortho-dimethoxy groups cause significant changes in ring geometry. This alteration is consistent with molecular geometries derived from both experimental and computational methods (T. Krygowski et al., 1998).
Chemical Reactions and Properties
The chemical properties of hydrazone compounds, such as the one being discussed, include their ability to form complexes with metals, which can be characterized by various spectroscopic methods. These properties are influenced by the electronic and structural characteristics of the hydrazone moiety (Athraa H. Mekkey et al., 2020).
Physical Properties Analysis
The physical properties of these compounds can be deduced from their crystalline structures and intermolecular interactions, such as hydrogen bonding and ring geometries, which are significantly influenced by the presence of ortho-dimethoxy groups (M. A. Peralta et al., 2007).
Chemical Properties Analysis
Hydrazone compounds derived from 3,4-dimethoxybenzaldehyde exhibit a variety of chemical behaviors, including the formation of supramolecular structures and the ability to engage in hydrogen bonding. These properties are crucial for their reactivity and potential applications in various chemical reactions (C. Glidewell et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]fluoren-9-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-20-12-11-15(13-21(20)26-2)14-23-24-22-18-9-5-3-7-16(18)17-8-4-6-10-19(17)22/h3-14H,1-2H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYBRJZWVUWFCJ-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)
![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)

![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B5586390.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)
![2-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5586410.png)
![[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5586412.png)

![4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)